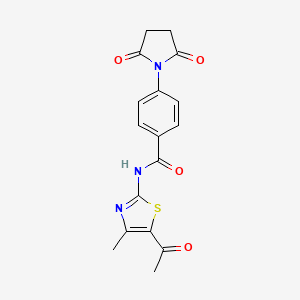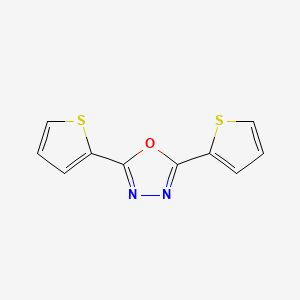
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "WAY-100635," and it is a selective antagonist of the serotonin receptor.
Wirkmechanismus
WAY-100635 is a selective antagonist of the serotonin receptor, which means it blocks the binding of serotonin to the receptor. This mechanism of action allows researchers to study the effects of serotonin on different physiological and pathological processes.
Biochemical and Physiological Effects:
WAY-100635 has been shown to have various biochemical and physiological effects in preclinical studies. For instance, the compound has been shown to reduce anxiety-like behavior in rodents and improve cognitive function in monkeys. Additionally, WAY-100635 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using WAY-100635 in scientific research is its selectivity for the serotonin receptor, which allows researchers to study the effects of serotonin specifically. However, one limitation of using WAY-100635 is that it is not a suitable tool for studying the effects of serotonin on all physiological processes, as some processes may be mediated by other receptors.
Zukünftige Richtungen
There are several future directions for the use of WAY-100635 in scientific research. For instance, the compound could be used to study the effects of serotonin on other physiological processes such as pain perception and appetite regulation. Additionally, researchers could investigate the potential of serotonin receptors as targets for the treatment of other disorders such as obesity and addiction.
Conclusion:
In conclusion, 1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride, or WAY-100635, is a selective antagonist of the serotonin receptor that has significant potential for use in scientific research. Its selectivity for the serotonin receptor allows researchers to study the effects of serotonin on various physiological and pathological processes. While there are some limitations to its use, there are several future directions for the use of WAY-100635 in scientific research.
Synthesemethoden
The synthesis of WAY-100635 involves the reaction between piperazine, 3,4-dichloroaniline, and indole-4-carboxylic acid. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
WAY-100635 has been extensively used in scientific research to study the serotonin receptor and its role in various physiological and pathological processes. The compound has been used in preclinical studies to investigate the potential of serotonin receptors as targets for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O.ClH/c20-15-5-4-13(12-16(15)21)23-19(26)25-10-8-24(9-11-25)18-3-1-2-17-14(18)6-7-22-17;/h1-7,12,22H,8-11H2,(H,23,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDZWBXIJWSNEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC(=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)
![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)
![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)
